molecular formula C12H20N4O4 B3252532 t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate CAS No. 2171318-63-9

t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Cat. No.: B3252532
CAS No.: 2171318-63-9
M. Wt: 284.31
InChI Key: BBXLRYVSFJZKLN-UHFFFAOYSA-N
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Description

t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with a nitro group at position 4, a sec-butyl group at position 1, and a tert-butyl carbamate moiety at position 3. The nitro group confers strong electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the carbamate group enhances stability and modulates solubility. This compound is likely utilized in pharmaceutical or agrochemical research as a precursor or intermediate due to its functionalized pyrazole scaffold .

Properties

IUPAC Name

tert-butyl N-(2-butan-2-yl-4-nitropyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-6-8(2)15-10(9(7-13-15)16(18)19)14-11(17)20-12(3,4)5/h7-8H,6H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXLRYVSFJZKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials would be sec-butyl hydrazine and a suitable diketone.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Carbamate Formation: The final step involves the reaction of the nitrated pyrazole with t-butyl chloroformate to form the t-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate can undergo reduction reactions to form amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group and the carbamate moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include tert-butyl sulfamoylcarbamate and 1-benzyl-1H-pyrazole-4-carboxaldehyde (). The table below highlights critical differences:

Compound Name Pyrazole Substituents Functional Groups Potential Applications
t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate 1-sec-butyl, 4-nitro, 5-carbamate Nitro, carbamate, sec-butyl Pharmaceutical intermediates, agrochemicals
tert-Butyl Sulfamoylcarbamate N/A (non-pyrazole) Sulfamoyl, carbamate Sulfonamide drug synthesis
1-Benzyl-1H-pyrazole-4-carboxaldehyde 1-benzyl, 4-carboxaldehyde Aldehyde, benzyl Organic synthesis building block

Key Observations :

  • Nitro vs. Sulfamoyl/Carboxaldehyde : The nitro group in the target compound enhances electrophilicity at the pyrazole ring, favoring nucleophilic substitution or reduction reactions. In contrast, sulfamoyl groups (tert-butyl sulfamoylcarbamate) are pivotal in sulfonamide drug synthesis, while aldehydes (1-benzyl analog) serve as reactive handles for condensations .
  • Substituent Effects on Hydrogen Bonding: The nitro group’s electron-withdrawing nature may reduce hydrogen-bond donor capacity compared to sulfamoyl groups, which can participate in stronger hydrogen bonds due to N–H and S=O moieties .

Reactivity and Stability

  • Nitro Group : The nitro substituent in the target compound may increase thermal stability but also render the compound susceptible to reduction (e.g., to amines) under catalytic hydrogenation. This contrasts with the sulfamoyl group, which is more hydrolytically stable but less reactive in redox reactions.
  • Carbamate vs. Aldehyde : The tert-butyl carbamate in the target compound offers hydrolytic protection for amines, whereas the aldehyde in the 1-benzyl analog is prone to oxidation or nucleophilic attack, limiting its utility in acidic/basic conditions .

Crystallographic and Intermolecular Interactions

Comparative analysis of similar compounds suggests:

  • Nitro groups often engage in C–H···O hydrogen bonds, whereas sulfamoyl groups form stronger N–H···O interactions .
  • Graph Set Analysis : Etter’s methodology () predicts that the nitro-carbamate combination could create unique hydrogen-bonding motifs (e.g., chains or rings) compared to sulfamoyl or aldehyde-functionalized analogs.

Research Findings and Limitations

  • Structural Insights : Computational modeling and crystallographic studies using SHELX programs () could elucidate precise bond lengths and angles, but empirical data for the target compound is absent in the provided evidence.
  • Commercial Relevance : Compounds like tert-butyl sulfamoylcarbamate are commercially available (), suggesting the target compound may also find niche applications in drug discovery, though its synthesis scale and cost remain uncertain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate
Reactant of Route 2
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t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

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